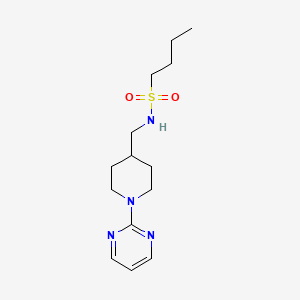

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

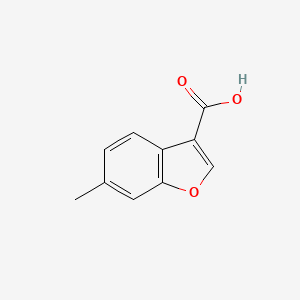

Ethyl 3,4,5-trimethoxybenzoate is a trihydroxybenzoic acid . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The molecular formula of Ethyl 3,4,5-trimethoxybenzoate is C12H16O5 . It has an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da . The molecular structure of similar compounds has been determined by X-ray single crystal diffraction .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a chemical compound that has been the subject of various scientific research studies focusing on its synthesis, chemical properties, and potential applications. One significant area of research involves the synthesis of esters and their dinitro derivatives from 3,4,5-trimethoxybenzoic (eudesmic) acid. For example, the esterification of eudesmic acid in methanol or ethanol yields corresponding methyl and ethyl 3,4,5-trimethoxybenzoates in good yields. Nitration of these esters leads to dinitro products, with their structures determined by X-ray diffraction analysis (XRD). These studies highlight the potential of this compound as an intermediate in organic synthesis and its role in the formation of complex molecular structures (O. R. Ya., E. B. Zh., & M. Olimova, 2017).

Molecular Interactions and Properties

Research on molecular interactions and the properties of this compound provides insights into its chemical behavior in various solvents and under different conditions. Studies have explored how this compound interacts with other chemicals, shedding light on its reactivity and potential uses in more complex chemical reactions. For instance, the exploration of molecular interactions between ethylamine, propylamine, and 2-nitrobenzoic acid in 1,4-dioxane by DFT and dielectric relaxation analyses offers a deeper understanding of the compound's behavior in mixed media. These findings are crucial for developing new synthetic pathways and for the formulation of compounds with specific properties (M. Aravinthraj, F. Khan, J. Udayaseelan, & D. Rajkumar, 2020).

Potential Applications in Synthesis and Catalysis

The chemical structure and reactivity of this compound make it a candidate for various applications in synthesis and catalysis. The compound's ability to participate in complex chemical reactions, such as the formation of specific anilides without self-condensation, indicates its utility in the synthesis of novel organic compounds. This versatility is further demonstrated by its use in regioselective reactions, where it reacts selectively with other chemicals to yield compounds with precise structural configurations. Such characteristics are invaluable in the design and synthesis of new pharmaceuticals, materials, and chemical intermediates (M. Atia, Dóra Bogdán, Maryam Brügger, N. Haider, & P. Mátyus, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3,4,5-trimethoxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-5-20-12(14)7-6-8(17-2)10(18-3)11(19-4)9(7)13(15)16/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXPZZHBPWNKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine](/img/structure/B2722343.png)

![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)

![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)

![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)

![N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2722353.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B2722356.png)

![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)